1,16-Dibromohexadecane

Description

BenchChem offers high-quality 1,16-Dibromohexadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,16-Dibromohexadecane including the price, delivery time, and more detailed information at info@benchchem.com.

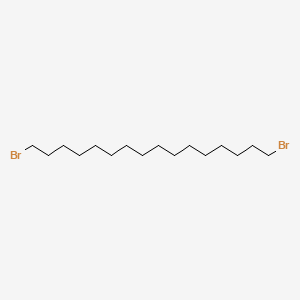

Structure

3D Structure

Properties

IUPAC Name |

1,16-dibromohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32Br2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFBUFWEFKVFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCBr)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334576 | |

| Record name | 1,16-Dibromohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45223-18-5 | |

| Record name | 1,16-Dibromohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties and Solubility of 1,16-Dibromohexadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,16-Dibromohexadecane is a bifunctional long-chain alkyl halide that serves as a valuable building block in a multitude of applications, including the synthesis of polymers, surfactants, and pharmaceutical intermediates. Its sixteen-carbon backbone provides significant hydrophobicity, while the terminal bromine atoms offer reactive sites for various nucleophilic substitution reactions. A thorough understanding of its physical properties and solubility is paramount for its effective use in chemical synthesis and material science. This guide provides a comprehensive overview of these characteristics, supported by experimental data and established scientific principles.

Core Physical and Chemical Properties

1,16-Dibromohexadecane is a waxy solid at room temperature, appearing as a white to off-white crystalline powder. The long aliphatic chain dictates many of its physical characteristics, leading to a relatively low melting point and a high boiling point.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₂Br₂ | [1] |

| Molecular Weight | 384.23 g/mol | [1] |

| CAS Number | 45223-18-5 | [1] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | 52-54 °C | |

| Boiling Point | 235-238 °C at 10 mmHg | |

| Density | 1.204 g/cm³ | [2] |

| Refractive Index (n²⁰/D) | ~1.49 |

Note: Some physical properties like boiling point are often reported at reduced pressure to prevent decomposition at high temperatures.

Spectral Data for Structural Elucidation

Spectroscopic data is crucial for the identification and purity assessment of 1,16-dibromohexadecane. Below is a summary of expected spectral characteristics based on available data for long-chain alkyl halides.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum of 1,16-dibromohexadecane is characterized by a few key signals. The most downfield signal is a triplet corresponding to the methylene protons adjacent to the bromine atoms (-CH₂Br). The large central portion of the spectrum is dominated by a broad multiplet arising from the overlapping signals of the internal methylene groups (-(CH₂)₁₄-). A triplet at the most upfield region would correspond to the terminal methyl groups if it were a mono-bromoalkane; however, in this symmetrical dibromoalkane, all methylene protons are accounted for in the other two regions.

-

δ ~3.4 ppm (t, 4H, -CH₂Br)

-

δ ~1.8 ppm (quintet, 4H, -CH₂CH₂Br)

-

δ ~1.2-1.4 ppm (m, 24H, -(CH₂)₁₂-)

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a clearer picture of the carbon skeleton. Due to the molecule's symmetry, only half the number of expected signals will appear.

-

δ ~34 ppm (-CH₂Br)

-

δ ~33 ppm (-CH₂CH₂Br)

-

δ ~28-30 ppm (internal -(CH₂)₁₂-)

Infrared (IR) Spectroscopy

The IR spectrum of 1,16-dibromohexadecane is dominated by absorptions characteristic of a long-chain alkane.

-

2920-2850 cm⁻¹ (strong, sharp): C-H stretching vibrations of the methylene groups.[5]

-

1465 cm⁻¹ (medium): C-H bending (scissoring) vibrations of the methylene groups.[5]

-

720 cm⁻¹ (weak): C-H rocking vibrations of the long methylene chain.[5]

-

640-550 cm⁻¹ (medium to strong): C-Br stretching vibration.[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1,16-dibromohexadecane will show a molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation will primarily involve the loss of bromine and successive cleavage of the hydrocarbon chain.

Solubility Profile

The solubility of 1,16-dibromohexadecane is governed by the principle of "like dissolves like." The long, nonpolar C₁₆ alkyl chain is the dominant structural feature, making the molecule highly nonpolar.

Qualitative Solubility

-

Water & Polar Solvents: 1,16-Dibromohexadecane is practically insoluble in water and other highly polar solvents. The strong hydrogen bonding network of water cannot be overcome by the weak van der Waals interactions the nonpolar alkane chain can offer.[6]

-

Nonpolar Organic Solvents: It exhibits good solubility in a range of nonpolar and moderately polar organic solvents. This is due to the favorable van der Waals forces between the solute and solvent molecules.

| Solvent | Polarity | Expected Solubility |

| Water (H₂O) | Highly Polar | Insoluble |

| Methanol (CH₃OH) | Polar | Sparingly Soluble |

| Ethanol (C₂H₅OH) | Polar | Soluble (especially when warm) |

| Acetone (C₃H₆O) | Polar Aprotic | Soluble |

| Dichloromethane (CH₂Cl₂) | Moderately Polar | Very Soluble |

| Tetrahydrofuran (THF) | Moderately Polar | Very Soluble |

| Toluene (C₇H₈) | Nonpolar | Very Soluble |

| Hexane (C₆H₁₄) | Nonpolar | Soluble (especially when warm) |

Causality Behind Solubility

The energy required to break the intermolecular forces in the pure solvent and the solute must be compensated by the energy released upon the formation of new solute-solvent interactions. For 1,16-dibromohexadecane, the solute-solute interactions in its crystalline lattice are primarily van der Waals forces. In nonpolar solvents, the solvent-solvent interactions are also van der Waals forces of similar strength, leading to a favorable enthalpy of mixing and thus good solubility. Conversely, dissolving in water would require disrupting the strong hydrogen bonds between water molecules, which is energetically unfavorable as these are replaced by much weaker interactions with the dibromoalkane.

Experimental Protocol for Quantitative Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a solid in a solvent is the shake-flask method.[7][8] This protocol is adapted for a waxy solid like 1,16-dibromohexadecane.

Objective

To determine the saturation solubility of 1,16-dibromohexadecane in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

1,16-Dibromohexadecane (high purity)

-

Solvent of interest (e.g., ethanol, THF, hexane)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringes and syringe filters (0.45 µm, PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of 1,16-dibromohexadecane into a glass vial. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Pipette a known volume of the chosen solvent into the vial.

-

Securely cap the vial and place it in the temperature-controlled shaker set to 25 °C.

-

Allow the mixture to equilibrate for at least 24-48 hours. The long equilibration time is necessary to ensure that thermodynamic equilibrium is reached, especially for waxy solids which may dissolve slowly.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.45 µm PTFE syringe filter and discard the first few drops to saturate the filter material.

-

Filter the remaining supernatant into a pre-weighed, clean vial.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved 1,16-dibromohexadecane.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Analysis (for volatile solvents):

-

Accurately dilute the filtered saturated solution with the pure solvent to a concentration within the linear range of the GC-FID.

-

Prepare a series of standard solutions of 1,16-dibromohexadecane of known concentrations in the same solvent.

-

Analyze the standard solutions by GC-FID to generate a calibration curve.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Self-Validating System

This protocol incorporates self-validating checks. The visual confirmation of excess solid ensures that saturation has been reached. The long equilibration time minimizes the risk of measuring kinetic solubility instead of thermodynamic solubility. The use of a calibration curve in the chromatographic method ensures the accuracy of the concentration measurement.

Visualization of Concepts

Solubility Logic Diagram

Caption: Logical flow of solubility prediction for 1,16-dibromohexadecane.

Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for the shake-flask solubility measurement.

Conclusion

1,16-Dibromohexadecane is a highly nonpolar molecule with physical properties characteristic of long-chain alkanes. Its solubility is limited to nonpolar and moderately polar organic solvents, while it is practically insoluble in water. The provided experimental protocol for solubility determination offers a robust method for obtaining precise quantitative data, which is essential for the effective application of this versatile chemical intermediate in research and development.

References

Sources

- 1. 1,16-Dibromohexadecane | C16H32Br2 | CID 521177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexadecane, 1-bromo- [webbook.nist.gov]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to 1,16-Dibromohexadecane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,16-Dibromohexadecane is a bifunctional long-chain aliphatic hydrocarbon bearing bromine atoms at both terminal positions. This symmetrical structure makes it a highly versatile building block in organic synthesis, polymer chemistry, and medicinal chemistry. Its sixteen-carbon backbone provides significant hydrophobicity and flexibility, while the terminal bromine atoms serve as reactive handles for a variety of chemical transformations. This guide provides a comprehensive overview of the fundamental properties, synthesis, and diverse applications of 1,16-dibromohexadecane, with a focus on its utility for researchers and professionals in the scientific community.

Core Properties of 1,16-Dibromohexadecane

A thorough understanding of the physicochemical properties of 1,16-dibromohexadecane is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 45223-18-5 | [1] |

| Molecular Formula | C₁₆H₃₂Br₂ | [1] |

| Molecular Weight | 384.2 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 53-56 °C | |

| Boiling Point | >200 °C at 1 mmHg | |

| Solubility | Insoluble in water; soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. |

Synthesis of 1,16-Dibromohexadecane

The primary and most common method for the synthesis of 1,16-dibromohexadecane is through the bromination of its corresponding diol, 1,16-hexadecanediol. This reaction is typically achieved using a hydrobromic acid (HBr) reagent.

Conceptual Workflow for Synthesis

Caption: General workflow for the synthesis of 1,16-Dibromohexadecane.

Detailed Experimental Protocol: Bromination of 1,16-Hexadecanediol

This protocol is a representative example and may require optimization based on laboratory conditions and desired purity.

Materials:

-

1,16-Hexadecanediol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,16-hexadecanediol and toluene.

-

Addition of Reagents: Slowly add 48% hydrobromic acid to the stirred mixture. Following this, carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or ethanol, to yield pure 1,16-dibromohexadecane as a white solid.

Applications in Research and Development

The bifunctional nature of 1,16-dibromohexadecane makes it a valuable tool in various scientific disciplines.

Polymer Chemistry: A Versatile Crosslinking and Chain-Extending Agent

The two terminal bromine atoms allow 1,16-dibromohexadecane to act as a crosslinking agent or a chain extender in the synthesis of various polymers. The long, flexible sixteen-carbon chain can impart unique properties to the resulting materials, such as increased hydrophobicity, flexibility, and altered thermal properties.

Mechanism of Action: In polymerization reactions, 1,16-dibromohexadecane can react with difunctional monomers (e.g., diamines, diols, dithiols) through nucleophilic substitution reactions to form long polymer chains. When used with monomers of higher functionality, it can create crosslinked polymer networks.

Caption: Role of 1,16-Dibromohexadecane as a crosslinking agent.

Drug Development and Medicinal Chemistry

1,16-Dibromohexadecane serves as a crucial linker molecule in the synthesis of various pharmaceutical agents and drug delivery systems.

a) Synthesis of Macrocycles:

Macrocyclic compounds are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging protein targets.[2][3][4] 1,16-Dibromohexadecane can be used in cyclization reactions to form large ring structures, such as crown ethers and other macrocycles with potential therapeutic applications.[1][5]

b) PROTAC Linkers:

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[6] A PROTAC molecule consists of two ligands connected by a linker. One ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The linker plays a critical role in orienting the two proteins to facilitate ubiquitination and subsequent degradation of the target protein. 1,16-Dibromohexadecane, with its long and flexible chain, is an ideal candidate for use as a PROTAC linker.[6]

Caption: Structure of a PROTAC molecule utilizing a 1,16-Dibromohexadecane linker.

c) Linkers in Drug-Eluting Polymers:

In the field of drug delivery, 1,16-dibromohexadecane can be used to synthesize polymers for drug-eluting stents and other medical devices.[7][8] The drug can be covalently attached to the polymer backbone via the linker, allowing for a controlled and sustained release of the therapeutic agent at the target site.

Synthesis of Antiviral Agents

The long alkyl chain of 1,16-dibromohexadecane can be incorporated into the structure of antiviral compounds to enhance their lipophilicity, which can improve their ability to cross cell membranes and reach their intracellular targets.[9][10][11][12] While specific examples directly utilizing 1,16-dibromohexadecane are proprietary, the general strategy of using long-chain dialkyl halides in the synthesis of antiviral agents is a known approach in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1,16-dibromohexadecane.

-

Hazard Classification: It is generally considered to be an irritant.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][13]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[3][13]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1,16-Dibromohexadecane is a valuable and versatile chemical intermediate with a wide range of applications in both academic and industrial research. Its bifunctional nature, combined with a long and flexible hydrocarbon chain, makes it an essential building block for the synthesis of polymers with tailored properties, complex macrocycles for drug discovery, and advanced drug delivery systems. A thorough understanding of its properties, synthesis, and safe handling is crucial for harnessing its full potential in the development of new materials and therapeutics.

References

-

PubChem. 1,16-Dibromohexadecane. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 18-crown-6. [Link]

-

JETIR. CROWN ETHERS: SYNTHESIS & APPLICATIONS. [Link]

-

IIP Series. SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. [Link]

-

SD Fine-Chem. 1-bromohexadecane. [Link]

-

MDPI. Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. [Link]

-

PubMed. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication. [Link]

-

PubMed. Polymers for drug eluting stents. [Link]

-

ACS Fall 2025. Development of cleavable linkers for polymer-drug conjugates. [Link]

-

PubMed. The enzymatic synthesis of antiviral agents. [Link]

-

NIH. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. [Link]

-

NIH. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. [Link]

-

PMC. Historical Perspectives in the Development of Antiviral Agents Against Poxviruses. [Link]

-

PubMed Central. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. [Link]

Sources

- 1. Direct synthetic routes to functionalised crown ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. mdpi.com [mdpi.com]

- 5. jetir.org [jetir.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Polymers for drug eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]

- 9. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The enzymatic synthesis of antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.dk [fishersci.dk]

A Senior Application Scientist's Guide to the Synthesis of 1,16-Dibromohexadecane from 1,16-Hexadecanediol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of α,ω-Dihaloalkanes

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, long-chain α,ω-bifunctional molecules are indispensable building blocks. 1,16-Dibromohexadecane (CAS: 45223-18-5) stands out as a key intermediate, prized for its ability to introduce a flexible, sixteen-carbon aliphatic linker into larger molecular architectures.[1] Its two terminal bromine atoms provide reactive handles for a variety of substitution and coupling reactions, making it foundational in the synthesis of specialty polymers, macrocycles, and active pharmaceutical ingredients (APIs).[1][]

This guide provides an in-depth examination of the conversion of 1,16-hexadecanediol, a readily available precursor, to 1,16-dibromohexadecane. We will dissect two primary, field-proven synthetic strategies: the Appel-type reaction using a triphenylphosphine/bromine system and a classical acid-catalyzed route with hydrobromic acid. The discussion will move beyond mere procedural steps to explore the underlying mechanistic principles, the rationale behind experimental choices, and the critical aspects of purification and characterization that ensure the final product meets the high purity standards required for advanced applications.[3]

High-Level Synthetic Workflow

The conversion of a diol to a dibromide, regardless of the specific reagents, follows a consistent strategic workflow. The core transformation is the substitution of hydroxyl groups with bromide ions. This process is followed by a series of purification steps to isolate the target molecule from byproducts and unreacted starting materials, and finally, rigorous characterization to confirm its identity and purity.

Caption: General workflow for the synthesis of 1,16-dibromohexadecane.

Methodology 1: The Triphenylphosphine-Bromine System

This approach, a variation of the Appel reaction, is renowned for its mild reaction conditions and high efficacy in converting primary and secondary alcohols to the corresponding alkyl bromides.[4] It avoids the use of strong acids, making it compatible with sensitive substrates.

Mechanistic Rationale

The causality of this reaction lies in a two-stage activation process. First, triphenylphosphine (PPh₃), a strong nucleophile, reacts with elemental bromine (Br₂) to form the key intermediate, dibromotriphenylphosphorane (Ph₃PBr₂). This phosphonium salt is the active brominating agent.[5][6] The alcohol's oxygen atom then attacks the electrophilic phosphorus atom, displacing a bromide ion and forming an alkoxyphosphonium bromide intermediate. The displaced bromide ion, now acting as a nucleophile, performs an Sₙ2 attack on the carbon atom attached to the oxygen, leading to the formation of the alkyl bromide and the highly stable triphenylphosphine oxide (Ph₃PO) as a byproduct. The thermodynamic driving force for this reaction is the formation of the very strong P=O double bond.

Caption: Simplified mechanism of the triphenylphosphine-bromine reaction.

Experimental Protocol: PPh₃/Br₂ Method

This protocol is designed for a self-validating system where the progress and purity can be monitored.

Table 1: Reagent Quantities for PPh₃/Br₂ Method

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |

| 1,16-Hexadecanediol | 258.44 | 25.8 g | 0.10 | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 57.7 g | 0.22 | 2.2 |

| Bromine (Br₂) | 159.81 | 35.2 g (11.3 mL) | 0.22 | 2.2 |

| Dichloromethane (DCM) | - | ~400 mL | - | - |

| Diethyl Ether | - | ~300 mL | - | - |

Step-by-Step Procedure:

-

Setup: Charge a 1 L three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under an argon atmosphere.

-

Reagent Preparation: Dissolve triphenylphosphine (57.7 g, 0.22 mol) in 250 mL of dichloromethane (DCM). Cool the solution to 0 °C using an ice-salt bath.

-

Formation of Ph₃PBr₂: In the dropping funnel, prepare a solution of bromine (35.2 g, 0.22 mol) in 50 mL of DCM. Add this bromine solution dropwise to the stirred triphenylphosphine solution over 1 hour. Maintain the internal temperature below 5 °C. The instantaneous disappearance of the bromine color and the formation of a white precipitate of dibromotriphenylphosphorane will be observed.[5]

-

Diol Addition: After the bromine addition is complete, stir the mixture for an additional 30 minutes at 0 °C. Prepare a solution of 1,16-hexadecanediol (25.8 g, 0.10 mol) in 100 mL of DCM. Add this solution dropwise to the reaction mixture over 1 hour.

-

Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting diol spot.

-

Workup: Concentrate the reaction mixture using a rotary evaporator. Add 300 mL of anhydrous diethyl ether to the resulting residue. This will cause the triphenylphosphine oxide hydrobromide byproduct to precipitate.

-

Isolation: Filter the solid byproduct by suction filtration and wash it with two portions of fresh diethyl ether.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The crude 1,16-dibromohexadecane can be further purified by recrystallization from ethanol to yield a white solid.

Methodology 2: Acid-Catalyzed Bromination with HBr

This classical method utilizes a strong acid, typically generated in situ from sodium bromide and concentrated sulfuric acid, to convert the alcohol to an alkyl bromide.[7] It is a cost-effective method suitable for robust, non-sensitive substrates.

Mechanistic Rationale

The conversion of a primary alcohol under strong acidic conditions proceeds via an Sₙ2 mechanism. The reaction is initiated by the protonation of the alcohol's hydroxyl group by the strong acid (H₃O⁺ or H₂SO₄).[8] This protonation is a critical activation step, as it converts the poor leaving group (-OH) into a very good leaving group (-OH₂⁺, water). A bromide ion (Br⁻), generated from HBr, then acts as a nucleophile and attacks the electrophilic carbon atom bearing the protonated hydroxyl group. This concerted attack displaces a molecule of water and forms the C-Br bond.[8]

Sources

- 1. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Triphenylphosphine dibromide - Enamine [enamine.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. TRIPHENYLPHOSPHINE DIBROMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of 1-bromohexane using hydrobromic acid-concentrated sulfuric acid method | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 8. mechanism of converting alcohols to halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

Reactivity of terminal dibromoalkanes in nucleophilic substitution

An In-depth Technical Guide to the Reactivity of Terminal Dibromoalkanes in Nucleophilic Substitution

Abstract

Terminal α,ω-dibromoalkanes (Br-(CH₂)n-Br) are foundational building blocks in modern organic synthesis, prized for their dual electrophilic nature. Their reactivity in nucleophilic substitution reactions provides a versatile platform for constructing a diverse array of molecular architectures, from linear functionalized chains to complex heterocyclic systems. This guide offers a detailed exploration of the mechanistic principles governing these reactions. We will dissect the factors that dictate the reaction pathway—intermolecular substitution, intramolecular cyclization, or elimination—providing researchers, scientists, and drug development professionals with the field-proven insights necessary to predict outcomes and optimize synthetic strategies.

Introduction: The Bifunctional Electrophile

Terminal dibromoalkanes are characterized by the presence of two primary carbon-bromine bonds at opposite ends of an alkane chain. This bifunctionality makes them exceptionally useful synthons.[1][2][3] The C-Br bond is highly polarized due to the electronegativity of bromine, rendering the terminal carbon atoms electrophilic and susceptible to attack by electron-rich species, known as nucleophiles.[4] The bromide ion is also an excellent leaving group, a consequence of the relatively weak C-Br bond and the high stability of the resulting Br⁻ anion, making these substrates highly reactive.[2][5][6]

The synthetic utility of terminal dibromoalkanes hinges on the ability to control the reaction outcome between three competing pathways:

-

Intermolecular Nucleophilic Substitution: Two equivalents of a nucleophile displace both bromide ions, leading to a linear, symmetrically substituted alkane.

-

Intramolecular Nucleophilic Substitution (Cyclization): An initial substitution reaction is followed by a subsequent internal attack by the newly introduced nucleophilic center on the remaining C-Br bond, forming a cyclic compound.[3][7]

-

Elimination: A strong base can abstract a proton from a carbon atom adjacent (β) to the C-Br bond, resulting in the formation of an alkene. This is a significant side reaction that must be managed.[8]

This guide will systematically analyze the interplay of substrate structure, nucleophile choice, solvent, and reaction conditions that allows for the selective navigation of these pathways.

The Mechanistic Landscape

The reactivity of primary dibromoalkanes is dominated by the bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) mechanisms. The unimolecular (Sₙ1/E1) pathways, which proceed through a carbocation intermediate, are generally disfavored for these primary substrates due to the inherent instability of primary carbocations.[5][9][10]

The Sₙ2 Pathway: The Workhorse of Substitution

The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.[2][11] This backside attack leads to an inversion of stereochemistry at the carbon center. The reaction rate is dependent on the concentration of both the dibromoalkane and the nucleophile, exhibiting second-order kinetics.[1][11][12] Given that terminal dibromoalkanes are primary alkyl halides, they are ideal substrates for the Sₙ2 mechanism, which is sterically favored at unhindered carbon centers.[2][9]

Caption: The concerted Sₙ2 mechanism on a terminal dibromoalkane.

E2 Elimination: The Primary Competing Pathway

The E2 mechanism is also a concerted, one-step process. However, instead of acting as a nucleophile, the reactant acts as a base, abstracting a proton from the carbon atom adjacent to the electrophilic carbon (the β-carbon).[13][14] Simultaneously, the C-Br bond breaks, and a π-bond forms, yielding an alkene.[15][16] This pathway is highly favored when using strong, sterically hindered bases and at elevated temperatures.[8][13][17]

Caption: Competition between Sₙ2 substitution and E2 elimination pathways.

Core Directive: Factors Governing Reaction Selectivity

Mastery over the reactivity of terminal dibromoalkanes lies in understanding and manipulating the factors that steer the reaction towards the desired outcome.

Substrate Chain Length: The Intramolecular vs. Intermolecular Decision

The number of methylene units (n) separating the two bromine atoms is a critical determinant of the product distribution. It dictates the feasibility and rate of intramolecular cyclization versus intermolecular reaction.

-

Formation of 5- and 6-Membered Rings (n=4, 5): Intramolecular cyclization is kinetically and thermodynamically favored for 1,4-dibromobutane and 1,5-dibromopentane.[18] The resulting five- and six-membered rings (e.g., pyrrolidines, piperidines, THF) have minimal ring strain, making their formation rapid and efficient.[18][19]

-

Formation of 3- and 4-Membered Rings (n=2, 3): The formation of smaller rings from 1,2-dibromoethane and 1,3-dibromopropane is less favorable due to significant angle strain. While possible, these reactions often require specific conditions and may compete more effectively with intermolecular polymerization.[3][18]

-

Longer Chains (n ≥ 6): As the chain length increases, the entropic penalty of bringing the two reactive ends of the molecule together rises. This decreased probability of intramolecular encounter means that intermolecular substitution or polymerization becomes the more dominant pathway.[18]

The Nature of the Nucleophile: A Spectrum of Reactivity

The choice of nucleophile is paramount. Its strength and basicity directly influence the Sₙ2/E2 ratio.

| Nucleophile Category | Examples | Predominant Reaction | Rationale |

| Strong Nucleophiles, Weak Bases | I⁻, Br⁻, RS⁻, N₃⁻, CN⁻ | Sₙ2 Substitution | These species are highly polarizable and readily attack the electrophilic carbon but are not basic enough to efficiently abstract a β-proton.[5][20] |

| Strong Nucleophiles, Strong Bases | HO⁻, RO⁻, R₂N⁻ | Sₙ2 and E2 Competition | These are potent nucleophiles but also strong bases. The reaction outcome is highly sensitive to substrate sterics and temperature. E2 is often a major side reaction.[8][13][17] |

| Weak Nucleophiles, Weak Bases | H₂O, ROH | Slow Sₙ2 Substitution | These neutral molecules are poor nucleophiles and require forcing conditions (e.g., heat) for substitution to occur. Elimination is generally not a concern.[20][21] |

| Bulky, Non-Nucleophilic Bases | t-BuOK, DBU | E2 Elimination | Steric hindrance prevents these bases from acting as nucleophiles, making them highly selective for proton abstraction and the E2 pathway.[16][17] |

Solvent Effects: The Reaction Environment

The solvent plays a crucial role in stabilizing reactants and transition states, thereby influencing reaction rates and mechanisms.[22][23]

| Solvent Type | Examples | Effect on Sₙ2 Rate | Mechanism of Action |

| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | Increases Rate | These solvents solvate the counter-ion (e.g., Na⁺, K⁺) of the nucleophile but do not hydrogen-bond with the anionic nucleophile itself. This leaves a "naked," highly reactive nucleophile, accelerating the Sₙ2 reaction.[4][5][24] |

| Polar Protic | Water, Methanol, Ethanol | Decreases Rate | These solvents form a "cage" around the anionic nucleophile via hydrogen bonding, stabilizing it and lowering its reactivity. This significantly slows the Sₙ2 rate.[22][23][25] |

For Sₙ2 reactions of dibromoalkanes, polar aprotic solvents are the superior choice for achieving reasonable reaction times and yields.[5][26]

Field-Proven Methodologies & Protocols

The following protocols are illustrative of standard laboratory procedures for manipulating the reactivity of terminal dibromoalkanes.

Experimental Protocol: Intermolecular Disubstitution (Synthesis of 1,7-Heptanedinitrile)

This protocol details the reaction of 1,5-dibromopentane with sodium cyanide, a strong nucleophile and weak base, to achieve a clean disubstitution.

Workflow Diagram

Caption: General experimental workflow for nucleophilic substitution.

Step-by-Step Methodology:

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add sodium cyanide (2.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO).

-

Addition: Add 1,5-dibromopentane (1.0 equivalent) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours.

-

Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1,7-heptanedinitrile can be purified by vacuum distillation or column chromatography.

Experimental Protocol: Intramolecular Cyclization (Synthesis of N-Benzylpyrrolidine)

This protocol demonstrates the synthesis of a five-membered heterocycle by reacting 1,4-dibromobutane with a primary amine. The reaction proceeds via an initial intermolecular Sₙ2 reaction, followed by a rapid, base-assisted intramolecular Sₙ2 cyclization.

Step-by-Step Methodology:

-

Reagents & Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and 1,4-dibromobutane (1.1 equivalents) in acetonitrile. Add potassium carbonate (K₂CO₃, 2.5 equivalents) as a base.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 18-24 hours. The base is crucial for neutralizing the HBr formed in both substitution steps.

-

Monitoring: Follow the reaction progress by TLC, observing the consumption of benzylamine and the formation of a new, less polar product spot.

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude N-benzylpyrrolidine can be purified by column chromatography on silica gel.

Conclusion and Outlook

The reactivity of terminal dibromoalkanes in nucleophilic substitution is a well-defined yet highly tunable process. By carefully selecting the substrate chain length, nucleophile, solvent, and temperature, chemists can effectively control the reaction outcome. For drug development professionals and synthetic scientists, a deep understanding of these principles is not merely academic; it is essential for the rational design of synthetic routes that are efficient, selective, and scalable. The Sₙ2 pathway remains the cornerstone of these transformations, with intramolecular cyclization providing a powerful route to valuable 5- and 6-membered heterocyclic cores, while the competing E2 elimination serves as a constant reminder of the importance of precise condition control.

References

-

Organic Chemistry 1: An open textbook. (n.d.). Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]

-

University of California, Davis. (2021). Solvent Effects - aliphatic nucleophilic substitution. Available at: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Available at: [Link]

-

Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]

-

Unknown. (n.d.). Halogenalkanes and nucleophilic substitution. Available at: [Link]

-

Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available at: [Link]

-

The Chemistry Tutor. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions. YouTube. Available at: [Link]

-

Unknown. (n.d.). Elimination Reactions. Available at: [Link]

-

Chemistry LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Available at: [Link]

-

Wikipedia. (n.d.). Elimination reaction. Available at: [Link]

-

Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.1: E2 Reaction. Available at: [Link]

-

KPU Pressbooks. (n.d.). 8.1 E2 Reactions – Organic Chemistry I. Available at: [Link]

-

Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d. Available at: [Link]

-

Unknown. (n.d.). Elimination Reactions. Available at: [Link]

-

Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. Available at: [Link]

-

Pearson+. (n.d.). Suggest reagents and reaction conditions that would result in syn.... Available at: [Link]

-

The Organic Chemistry Tutor. (2018). 19.02 Intramolecular Nucleophilic Substitutions. YouTube. Available at: [Link]

-

Save My Exams. (2025). Nucleophilic Substitution (Edexcel A Level Chemistry): Revision Note. Available at: [Link]

-

IB Colourful Solutions in Chemistry. (n.d.). Nucleophilic substitution. Available at: [Link]

-

Unknown. (n.d.). nucleophilic substitution and elimination of alkyl halides. Available at: [Link]

-

BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Available at: [Link]

-

Chem Help ASAP. (2022). organic chemistry review - common nucleophiles & nucleophilic reagents. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Available at: [Link]

-

Leah4sci. (2021). Intermolecular vs intramolecular reactions. YouTube. Available at: [Link]

-

Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Available at: [Link]

-

Organic Chemistry 1: An open textbook. (n.d.). 9.2. Common nucleophilic substitution reactions. Available at: [Link]

-

Dr. Tanmoy Biswas (Chemistry The Mystery of Molecule). (2022). MCQ-219: About reaction of dibromo compound. YouTube. Available at: [Link]

-

Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Available at: [Link]

-

Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Available at: [Link]

-

Chemistry LibreTexts. (2023). B. What is Nucleophilic Substitution?. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]

- 10. IB Colourful Solutions in Chemistry [ibchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. home.iitk.ac.in [home.iitk.ac.in]

- 14. Elimination reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 18. m.youtube.com [m.youtube.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. savemyexams.com [savemyexams.com]

- 22. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. users.wfu.edu [users.wfu.edu]

- 25. spcmc.ac.in [spcmc.ac.in]

- 26. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Chemical stability and storage conditions for 1,16-Dibromohexadecane

An In-Depth Technical Guide to the Chemical Stability and Storage of 1,16-Dibromohexadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,16-Dibromohexadecane is a long-chain bifunctional alkyl halide that serves as a critical building block and linker molecule in various fields of chemical synthesis, including the development of novel pharmaceuticals, polymers, and self-assembled monolayers. Its utility is intrinsically linked to its purity and chemical integrity. The presence of two terminal bromine atoms offers versatile reactivity, but also introduces specific vulnerabilities that can lead to degradation if not handled and stored correctly.

This guide provides a comprehensive overview of the chemical stability of 1,16-Dibromohexadecane, delves into its primary degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling. The objective is to equip researchers with the necessary knowledge to ensure the long-term viability and reliability of this important chemical reagent, thereby safeguarding the reproducibility and success of their scientific endeavors.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1,16-Dibromohexadecane is essential for its appropriate handling and for predicting its behavior under various experimental conditions. Key specifications are summarized below.[1]

| Property | Value | Source |

| Chemical Formula | C₁₆H₃₂Br₂ | [1] |

| Molecular Weight | 384.23 g/mol | [1] |

| Appearance | White to off-white powder or solid | [1] |

| Melting Point | 53-56 °C | Inferred from similar compounds |

| Boiling Point | 397.8 °C at 760 mmHg | [1] |

| Density | 1.204 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like hexane and dichloromethane. | [2] |

| Purity (Typical) | ≥97% | [1] |

Note: Some physical properties are based on data for similar long-chain alkyl halides and should be considered approximate.

Chemical Stability and Inherent Vulnerabilities

Under optimal conditions, 1,16-Dibromohexadecane is a stable compound.[3][4] However, its stability is contingent on avoiding specific environmental and chemical triggers that can initiate degradation. The primary sources of instability are its incompatibility with certain chemical classes and its susceptibility to energy input in the form of heat and light.

Key Incompatibilities:

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially hazardous reactions.

-

Strong Bases: Bases, particularly hydroxide ions, can promote elimination and substitution reactions, compromising the integrity of the molecule.[3][4]

Primary Degradation Pathways: A Mechanistic View

To devise a robust storage strategy, it is crucial to understand the chemical reactions that lead to the degradation of 1,16-Dibromohexadecane. The terminal carbon-bromine (C-Br) bonds are the most reactive sites and the focal point of the primary degradation pathways.

Hydrolytic Degradation

Even though it is insoluble in water, prolonged contact with moisture, especially at elevated temperatures or in the presence of nucleophiles, can lead to hydrolysis. This is a nucleophilic substitution reaction where the bromide ion (a good leaving group) is replaced.

-

Causality: The C-Br bond is polar, with the carbon atom being electron-deficient (δ+) and thus susceptible to attack by nucleophiles like water or hydroxide ions.[5] While water is a weak nucleophile, leading to a very slow reaction, hydroxide ions (OH⁻) are much stronger nucleophiles and significantly accelerate the degradation process.[6][7] The reaction proceeds via an Sₙ2 mechanism for these primary alkyl halides.[8]

-

Degradation Products: The primary products of hydrolysis are 16-bromohexadecan-1-ol and, upon complete hydrolysis, hexadecane-1,16-diol.

Caption: Hydrolytic degradation pathway of 1,16-Dibromohexadecane.

Photochemical Degradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide sufficient energy to induce homolytic cleavage of the C-Br bond.

-

Causality: The energy from photons can exceed the bond dissociation energy of the C-Br bond, leading to the formation of highly reactive radical species.[9][10] These radicals can then participate in a variety of secondary reactions, including recombination, disproportionation, or reaction with solvents or atmospheric oxygen, leading to a complex mixture of impurities.

-

Degradation Products: Initial products are the 16-bromohexadecyl radical and a bromine radical. Subsequent reactions can lead to cross-linked alkanes, unsaturated compounds, and oxidation products.

Caption: Photochemical degradation pathway of 1,16-Dibromohexadecane.

Thermal Degradation

Elevated temperatures can lead to the thermal decomposition of 1,16-Dibromohexadecane. The primary thermal degradation pathway is typically dehydrobromination.

-

Causality: At high temperatures, the molecule can undergo an elimination reaction, releasing hydrogen bromide (HBr) gas and forming an alkene.[11][12] This process can be autocatalytic as the HBr produced is corrosive and can promote further degradation.

-

Degradation Products: The main products are hydrogen bromide and various isomers of bromohexadecene. Further decomposition can lead to the release of carbon monoxide and carbon dioxide.[2][11]

Authoritative Protocols for Storage and Handling

Based on the vulnerabilities identified above, a multi-faceted approach to storage and handling is required to preserve the chemical integrity of 1,16-Dibromohexadecane.

Optimal Storage Conditions

The following conditions are mandatory for the long-term storage of 1,16-Dibromohexadecane.

| Parameter | Recommendation | Rationale |

| Temperature | Cool: 2-8 °C recommended. | Minimizes the rate of potential hydrolytic and thermal degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen). | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |

| Light | Protect from light; store in amber vials or in the dark. | Prevents photochemical degradation by blocking UV and visible light.[13] |

| Container | Tightly sealed, chemically resistant container (e.g., glass with a PTFE-lined cap). | Prevents ingress of moisture and air.[2][13] Ensures no reaction with the container material. |

| Location | Well-ventilated, dry storage area. Segregated from incompatible materials. | Ensures safety and prevents accidental contact with reactive chemicals.[4][14][15] |

Chemical Segregation in Storage

Proper segregation is a critical safety and stability measure.[15][16][17] 1,16-Dibromohexadecane, as a halogenated hydrocarbon, must be stored separately from specific hazard classes.

Caption: Storage segregation plan for 1,16-Dibromohexadecane.

A Self-Validating System: Protocol for Purity Verification

Trust in a chemical reagent is paramount. A self-validating storage system involves periodic analytical testing to confirm that the material's purity remains within specification. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, as it can separate and identify volatile impurities that may arise from degradation.[18]

Experimental Protocol: Purity Assessment by GC-MS

This protocol provides a robust method for quantifying the purity of 1,16-Dibromohexadecane and identifying potential degradation products.

Objective: To determine the purity of a stored sample of 1,16-Dibromohexadecane and identify potential impurities such as 16-bromohexadecan-1-ol or hexadecane-1,16-diol.

Materials:

-

1,16-Dibromohexadecane sample

-

High-purity dichloromethane (DCM) or hexane

-

Internal standard (e.g., n-eicosane), if quantitative analysis is required

-

GC-MS system with a capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the 1,16-Dibromohexadecane sample into a 2 mL autosampler vial.

-

Add 1.0 mL of dichloromethane to dissolve the sample completely.

-

Cap the vial securely.

-

-

GC-MS Parameters:

-

Injector: Split/splitless, 280°C, split ratio 50:1.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 15°C/min to 320°C.

-

Hold: Hold at 320°C for 10 minutes.

-

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range 40-500 m/z.

-

-

Data Analysis:

-

Identify the main peak corresponding to 1,16-Dibromohexadecane based on its retention time and mass spectrum.

-

Calculate the purity by integrating the peak area of the main component and expressing it as a percentage of the total integrated area of all peaks.

-

Search the chromatogram for peaks corresponding to potential degradation products. Compare their mass spectra with library data for positive identification.

-

Caption: Experimental workflow for GC-MS purity verification.

Conclusion

The chemical integrity of 1,16-Dibromohexadecane is best preserved through a proactive and informed approach to its storage and handling. By understanding its inherent vulnerabilities to hydrolysis, photodegradation, and thermal decomposition, researchers can implement effective mitigation strategies. Adherence to the protocols outlined in this guide—specifically, storage in a cool, dark, inert environment, segregated from incompatible chemicals—will minimize degradation. Furthermore, the implementation of a periodic, self-validating purity assessment using techniques like GC-MS ensures that this valuable reagent remains fit for purpose, safeguarding the integrity and success of critical research and development activities.

References

- Vertex AI Search. (2025). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note.

- Doc Brown's Chemistry. (n.d.). hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes.

- ACS Publications. (2022). Photocatalytic Degradation of Alkyl Halide Molecules Promoted by CsPbBr3 Perovskite Quantum Dots.

- Cleveland State University. (2018). Practices for Proper Chemical Storage.

- Save My Exams. (2025). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note.

- Harbin Institute of Technology. (2004).

- ResearchGate. (2025).

- Doc Brown's Chemistry. (n.d.). hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis.

- YouTube. (2021). Hydrolysis of haloalkanes.

- University of Colorado Colorado Springs. (n.d.).

- Fisher Scientific. (2023).

- Sigma-Aldrich. (2024).

- GlobalChemMall. (n.d.).

- Thermo Fisher Scientific. (2009).

- ResearchGate. (n.d.).

- Fisher Scientific. (2025).

- Thermo Fisher Scientific. (2025).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Carl ROTH. (n.d.).

- IDR Environmental Services. (2025). The Top 10 Best Practices For Proper Chemical Storage.

- National Institutes of Health. (2025).

- ResearchGate. (n.d.). Investigation of the Bromination/Dehydrobromination of Long Chain Alkanes | Request PDF.

- Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.

- ResearchGate. (n.d.). Degradation pathways of PE-derived long-chain linear alkanes by....

- University of California, Berkeley. (n.d.). Safe Storage.

- National Institutes of Health. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC.

- National Institutes of Health. (n.d.). 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem.

- Central Institute for Labour Protection – National Research Institute. (n.d.).

- ResearchGate. (2025). Thermal Stability and Decomposition Products of Hexabromocyclododecane | Request PDF.

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-2-pentyne by HPLC.

- Chemical Engineering Transactions. (n.d.).

- BenchChem. (2025).

- AIDIC - The Italian Association of Chemical Engineering. (2024).

- Eurachem. (n.d.). Guide to Quality in Analytical Chemistry.

- National Institutes of Health. (n.d.). Hexadecane | C16H34 | CID 11006 - PubChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. fishersci.dk [fishersci.dk]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. m.youtube.com [m.youtube.com]

- 6. savemyexams.com [savemyexams.com]

- 7. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]

- 8. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]

- 9. Studies on photodissociation of alkyl bromides at 234 and 267 nm - Harbin Institute of Technology [scholar.hit.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. m.ciop.pl [m.ciop.pl]

- 12. researchgate.net [researchgate.net]

- 13. csuohio.edu [csuohio.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]

- 16. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 17. ehs.berkeley.edu [ehs.berkeley.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling of 1,16-Dibromohexadecane for Laboratory Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for 1,16-Dibromohexadecane (CAS No. 45223-18-5), a bifunctional long-chain alkyl halide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety measures, ensuring a proactive and informed approach to laboratory safety.

Introduction: Understanding the Reagent

1,16-Dibromohexadecane is a valuable reagent in organic synthesis, often employed as a long, flexible linker or crosslinking agent. Its two terminal bromine atoms provide reactive sites for various nucleophilic substitution reactions, making it useful in the synthesis of polymers, surfactants, and complex organic molecules. However, like many alkyl halides, its reactivity necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols to mitigate risks.

Section 1: Chemical and Physical Identity

A precise understanding of a chemical's properties is the foundation of its safe use. While comprehensive experimental data for 1,16-Dibromohexadecane is not extensively published, we can compile its known properties and make reasonable extrapolations from its mono-bromo analogue, 1-bromohexadecane.

| Property | Value | Source |

| Chemical Name | 1,16-Dibromohexadecane | [1] |

| CAS Number | 45223-18-5 | [1][2] |

| Molecular Formula | C₁₆H₃₂Br₂ | [1][3] |

| Molecular Weight | 384.2 g/mol | [1] |

| Physical Form | White to faint beige solid, semi-solid, or liquid | |

| Melting Point | Data not available (Analogue 1-Bromohexadecane: 16-18 °C) | [4][5] |

| Boiling Point | Data not available (Analogue 1-Bromohexadecane: 336 °C) | [4][6] |

| Solubility | Insoluble in water; Soluble in organic solvents like ether and alcohol. | [4][5] |

| Stability | Stable under normal conditions. May decompose if exposed to light or heat. | [4] |

Section 2: Hazard Identification and GHS Classification

According to information provided to the European Chemicals Agency (ECHA), 1,16-Dibromohexadecane is classified as a skin and eye irritant.[1] This classification is the primary driver for the handling precautions and personal protective equipment (PPE) requirements outlined in this guide.

| Classification Element | Details | Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) |

| GHS Pictogram | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[1]H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.[1] |

| Signal Word | Warning | ||

| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation |

Note: While specific data on respiratory irritation (H335) is not listed for the dibromo- compound, it is a known hazard for the analogue 1-bromohexadecane and a common property of aliphatic halogenated hydrocarbons.[7] Therefore, avoiding inhalation of any mists or vapors is a critical precautionary measure.

Section 3: Risk Assessment and Mitigation Workflow

A self-validating safety protocol begins with a dynamic risk assessment. Before any procedure involving 1,16-Dibromohexadecane, personnel must follow a logical workflow to identify potential exposures and implement appropriate controls.

Caption: Risk assessment and mitigation workflow for handling 1,16-Dibromohexadecane.

Section 4: Protocols for Safe Handling and Storage

Adherence to a detailed, step-by-step methodology is crucial for minimizing exposure. The causality for each step is explained to reinforce the safety principle.

4.1. General Handling Protocol

-

Preparation: Designate a specific work area, preferably within a certified chemical fume hood, for handling 1,16-Dibromohexadecane. Ensure an eyewash station and safety shower are accessible and unobstructed.

-

Engineering Controls: All transfers, weighing, and reactions should be performed inside a fume hood. This is the primary barrier to prevent inhalation of any aerosols or vapors that may be generated, a general precaution for aliphatic halogenated hydrocarbons.

-

Aliquotting: Since the compound may be a low-melting solid, gentle warming may be required. Use a water bath, not direct heat from a hot plate, to avoid decomposition which can release hazardous hydrogen bromide gas.

-

Transfers: Use compatible tools such as spatulas or pipettes. Avoid creating dust or splashes. When dissolving, add the solid slowly to the solvent with stirring.

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if gloves were worn.[8] Decontaminate all surfaces and equipment used.

4.2. Storage Protocol

-

Container: Store in the original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated area. Storing in a dark place is recommended as light can promote decomposition.[4]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong bases, with which alkyl halides can react.[9]

Section 5: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its correct selection and use are non-negotiable.

-

Eye and Face Protection: Wear chemical safety goggles that conform to standards like ANSI Z87.1 or EN166.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves. Nitrile gloves are commonly used, but it is critical to consult the manufacturer's compatibility chart for breakthrough time and permeation rate. Always inspect gloves for tears or holes before use.[8] Use proper glove removal technique (without touching the outer surface) to avoid skin contamination.[8]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

Apparel: Long pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.[10]

-

-

Post-Use: Contaminated PPE must be removed immediately and disposed of as hazardous waste.[10] Reusable items must be thoroughly decontaminated.

Section 6: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

6.1. First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[8]

-

Inhalation: Although not a primary classified hazard, if vapors or mists are inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

6.2. Spill Response Protocol For small laboratory spills, trained personnel may perform cleanup if they have the correct equipment and PPE.

Caption: Step-by-step workflow for responding to a 1,16-Dibromohexadecane spill.

6.3. Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Hazards from Combustion: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides and hydrogen bromide gas.

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[8]

Section 7: Disposal Considerations

All waste containing 1,16-Dibromohexadecane, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed, and compatible container.

-

Classification: Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Halogenated organic waste often has specific disposal requirements.

-

Environmental Precaution: Do not allow the chemical to enter drains or the environment.[8]

References

- (No author). (n.d.). Current time information in Hamilton County, US. Google Search.

-

National Center for Biotechnology Information. (n.d.). 1,16-Dibromohexadecane. PubChem Compound Database. Retrieved from [Link]

-

Scribd. (n.d.). Aluminum Alkyl Halides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromohexadecane. PubChem Compound Database. Retrieved from [Link]

-

INTERSURFCHEM SOLUTIONS. (n.d.). 1-Bromohexadecane. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Bromohexadecane. Retrieved from [Link]

Sources

- 1. 1,16-Dibromohexadecane | C16H32Br2 | CID 521177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 1-Bromohexadecane – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 5. 1-Bromohexadecane | 112-82-3 [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. scribd.com [scribd.com]

Introduction: The Strategic Value of a Long-Chain Bifunctional Linker

An In-Depth Technical Guide to the Commercial Availability and Purity of 1,16-Dibromohexadecane

For the Researcher, Scientist, and Drug Development Professional

1,16-Dibromohexadecane (CAS: 45223-18-5) is a long-chain, α,ω-dihaloalkane that serves as a critical bifunctional electrophile in synthetic chemistry.[1] Its sixteen-carbon backbone provides a flexible, hydrophobic spacer, making it an invaluable tool for covalently linking two molecular entities. In the fields of drug discovery and materials science, this molecule is frequently employed in the synthesis of dimeric ligands, Proteolysis Targeting Chimeras (PROTACs), and other complex molecular architectures where precise spatial separation of functional domains is paramount.

The utility of 1,16-Dibromohexadecane is, however, fundamentally dependent on its purity. The presence of impurities, even in small amounts, can lead to the formation of undesired side products, complicate reaction kinetics, and result in lower yields of the target molecule.[2] For researchers in regulated environments, such as pharmaceutical development, understanding and verifying the purity of this reagent is not merely a matter of good practice but a procedural necessity. This guide provides a senior application scientist's perspective on the commercial landscape of 1,16-Dibromohexadecane and offers robust protocols for its analysis and purification.

Commercial Landscape: Availability and Initial Quality Assessment

1,16-Dibromohexadecane is readily available from a multitude of chemical suppliers catering to research and bulk manufacturing needs. The primary indicator of quality upon procurement is the stated purity, which is typically specified at a minimum of 97%.[2]

Table 1: Typical Commercial Specifications for 1,16-Dibromohexadecane

| Parameter | Typical Value | Significance in Application |

| Purity | ≥97% | Directly impacts reaction yield and side-product formation. Higher purity is critical for sensitive applications like pharmaceutical synthesis.[2] |

| CAS Number | 45223-18-5 | Ensures correct chemical identity.[1] |

| Molecular Formula | C₁₆H₃₂Br₂ | Used for all stoichiometric calculations.[1] |

| Molecular Weight | ~384.23 g/mol | Essential for accurate molar calculations in reaction design.[1][2] |

| Appearance | White to off-white powder/solid | A significant deviation may indicate gross contamination or degradation. |

| Boiling Point | ~397.8°C @ 760 mmHg | Important for assessing volatility and planning purification by distillation if necessary.[2] |

Expert Insight: The Certificate of Analysis (CoA)

Always request a batch-specific Certificate of Analysis (CoA) from the supplier.[2] This document provides the actual analytical results for the specific lot you are purchasing, rather than a generic specification sheet. Scrutinize the CoA for the analytical method used to determine purity (e.g., GC, HPLC, NMR) and the measured value. This is the first and most critical step in validating the quality of your starting material.

Understanding the Impurity Profile: A Synthesis-Forward Approach

To effectively analyze and purify 1,16-Dibromohexadecane, one must first understand its likely origin. Commercially, α,ω-dibromoalkanes are most commonly synthesized from their corresponding diols. In this case, the precursor is 1,16-hexadecanediol. A common and robust method for this transformation is reaction with a brominating agent like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

Figure 1. Proposed synthetic pathway for 1,16-Dibromohexadecane.

This synthetic route directly informs the likely impurity profile:

-

Unreacted Starting Material (1,16-Hexadecanediol): If the reaction does not go to completion, residual diol will remain. Its high polarity and two hydroxyl groups can interfere with subsequent reactions, particularly those involving sensitive organometallics or coupling catalysts.

-

Mono-brominated Intermediate (16-Bromo-1-hexadecanol): The conversion of the diol to the dibromide is a stepwise process. Incomplete reaction in the second step leads to the presence of this mono-functionalized impurity.[3] This is particularly problematic as it will act as a chain terminator in polymerization reactions or occupy a binding site without providing a second reactive handle for dimerization, leading to a complex mixture of products.

-

Solvent and Reagent Residues: Residual solvents or byproducts from the brominating agent may also be present.

Protocol for Purity Verification: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of 1,16-Dibromohexadecane due to its volatility and the distinct mass spectral fragmentation patterns of the target compound and its likely impurities.

Objective: To separate and identify the components in a commercial sample of 1,16-Dibromohexadecane.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 1,16-Dibromohexadecane sample.

-

Dissolve the sample in 10 mL of a high-purity solvent such as Dichloromethane (DCM) or Ethyl Acetate in a volumetric flask. Ensure complete dissolution. This creates a 1 mg/mL stock solution.

-

Causality: DCM is an excellent choice as it is volatile and effectively solubilizes the nonpolar analyte and potential impurities without reacting with them.

-

-

Instrument Setup (Example Parameters):

-

Gas Chromatograph (GC):

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Final hold: Hold at 300°C for 10 minutes.

-